Cyclooctanamine (CAS 5452-37-9): A Technical Guide for Researchers and Drug Development Professionals
Cyclooctanamine (CAS 5452-37-9): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclooctanamine, with the CAS number 5452-37-9, is a primary aliphatic amine featuring a cyclooctyl scaffold. This eight-membered carbocyclic ring provides a unique three-dimensional geometry, making it an intriguing building block for medicinal chemistry and materials science. Its applications are primarily noted in its role as a versatile chemical intermediate for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and safety information for Cyclooctanamine, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Identification Properties
Cyclooctanamine is a clear, colorless to light yellow liquid at room temperature. The key identifying and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | |
| CAS Number | 5452-37-9 | |
| Appearance | Clear colorless to light yellow liquid | |
| Melting Point | -48 °C | |
| Boiling Point | 190 °C | |
| Density | 0.928 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.482 | |
| Water Solubility | 10.2 g/L at 20 °C | |
| pKa | 11.03 ± 0.20 (Predicted) | |
| Flash Point | 63 °C (145 °F) | |
| SMILES | NC1CCCCCCC1 | |
| InChIKey | HSOHBWMXECKEKV-UHFFFAOYSA-N |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of Cyclooctanamine. While publicly accessible high-resolution spectra are limited, the expected spectral features based on its structure are described below.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, one would expect to see a complex multiplet for the fourteen methylene (B1212753) protons (CH₂) of the cyclooctyl ring, likely in the range of 1.2-1.8 ppm. The single proton attached to the carbon bearing the amino group (CH-N) would likely appear as a multiplet around 2.5-3.0 ppm. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but can be expected in the range of 1.0-3.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show five distinct signals due to the symmetry of the cyclooctyl ring. The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aliphatic carbons, likely appearing in the 50-60 ppm range. The other four signals corresponding to the remaining methylene carbons of the ring would appear at higher field strengths, typically between 25 and 35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Cyclooctanamine, as a primary amine, is characterized by several key absorptions. A pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations. A medium to strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine should appear in the 1250–1020 cm⁻¹ range. A broad, strong N-H wagging band can also be observed between 910-665 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for Cyclooctanamine would be observed at an m/z of 127. The fragmentation pattern would likely involve the loss of the amino group or alpha-cleavage, leading to characteristic fragment ions.
Synthesis and Reactivity
Cyclooctanamine can be synthesized through several established methods in organic chemistry. The choice of method may depend on the available starting materials, scale, and desired purity.
Synthesis Methodologies
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Reduction of Cyclooctanone (B32682) Oxime: This is a common and straightforward method for preparing primary amines from ketones. Cyclooctanone is first converted to cyclooctanone oxime by reaction with hydroxylamine. The resulting oxime is then reduced to Cyclooctanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or platinum on carbon).
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Ritter Reaction: The Ritter reaction provides a route to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amine. This reaction can utilize cyclooctene (B146475) or cyclooctanol (B1193912) as the starting material, which forms a carbocation in the presence of a strong acid. This carbocation is then trapped by a nitrile (e.g., acetonitrile), and subsequent hydrolysis yields the amine.
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Leuckart Reaction: This method involves the reductive amination of a ketone, in this case, cyclooctanone. The reaction is typically carried out using ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures. The initial product is the N-formyl derivative, which upon hydrolysis, yields Cyclooctanamine.
Below is a generalized workflow for the synthesis of Cyclooctanamine via the reduction of its oxime.
Chemical Reactivity
As a primary amine, Cyclooctanamine exhibits nucleophilic properties and undergoes reactions typical for this functional group. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.
Common reactions include:
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Acylation: Reaction with acyl chlorides or anhydrides to form N-cyclooctyl amides.
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Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Applications in Research and Drug Development
While specific biological activities for Cyclooctanamine itself are not widely reported in the literature, the cyclooctyl scaffold is of interest in medicinal chemistry. The conformational flexibility of the eight-membered ring allows for the presentation of substituents in a variety of spatial orientations, which can be advantageous for optimizing interactions with biological targets. Research into eight-membered cyclic amines as novel scaffolds for drug discovery has highlighted their potential due to their three-dimensional diversity and presence in some bioactive natural products. Derivatives of cyclooctane (B165968) have been investigated for various therapeutic areas, including their use as antimicrobial agents. Therefore, Cyclooctanamine serves as a valuable starting material for generating libraries of diverse compounds for screening in drug discovery programs.
Safety and Handling
Cyclooctanamine is classified as a corrosive substance. It can cause burns upon contact with skin and eyes. When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Codes | C (Corrosive) | |
| Risk Statements | R34: Causes burns. | |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/3 |
